N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1021219-52-2

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3095108
CAS Number: 1021219-52-2
Molecular Formula: C12H8F3N5
Molecular Weight: 279.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Kinase inhibition: Pyrazolo[3,4-d]pyrimidines have been extensively studied as kinase inhibitors, particularly for their role in targeting tyrosine kinases involved in various cellular processes, including cell growth, proliferation, and differentiation [, , ].
  • Anticancer activity: Several pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity against various cancer cell lines [, , , , , ].
  • Anti-inflammatory activity: Research suggests that some pyrazolo[3,4-d]pyrimidine compounds possess anti-inflammatory properties [, , ].
Synthesis Analysis
  • Condensation reactions: These reactions typically involve reacting substituted pyrazoles with various electrophilic reagents, such as aldehydes, ketones, or carboxylic acid derivatives, to form the pyrazolo[3,4-d]pyrimidine core structure [, , , , , ].
  • Nucleophilic substitution reactions: This approach involves modifying a pre-existing pyrazolo[3,4-d]pyrimidine scaffold by substituting a leaving group with a desired nucleophile. This strategy is often employed to introduce diverse substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring system [, , ].
Mechanism of Action
  • Kinase inhibition: Pyrazolo[3,4-d]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing phosphorylation of downstream targets [, , ].
  • Interference with DNA/RNA synthesis: Some pyrazolo[3,4-d]pyrimidines may interfere with DNA or RNA synthesis, leading to cell cycle arrest and apoptosis [].

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor that exhibits significant activity against FLT3-ITD mutations and related oncogenic mutations often observed in AML patients. [] Preclinical studies have shown promising results for CHMFL-FLT3-213, highlighting its ability to inhibit FLT3-ITD mediated signaling pathways, induce apoptosis in FLT3-ITD positive AML cells, and suppress tumor growth in vivo without significant toxicity. []

Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The difference lies in the substitution patterns on the pyrazolo[3,4-d]pyrimidine core, where CHMFL-FLT3-213 has additional substitutions at the 1 and 3 positions, including a complex substituted phenyl ring and a (tert-butyl)isoxazol-3-yl)urea moiety. []

Compound Description: 18b is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant antipsoriatic effects. [] In a K14-VEGF transgenic mouse model of psoriasis, 18b effectively reduced psoriatic symptoms without noticeable recurrence even after 15 days post-treatment. [] Further mechanistic studies are underway to explore its potential as a drug candidate for psoriasis. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea (1)

Compound Description: Compound 1 acts as a starting point for developing more potent inhibitors targeting FLT3 and VEGFR2, showing initial inhibitory activity against both. [] Though its potency against these targets is relatively low, its structure provides a foundation for structural optimization towards more effective anti-cancer agents. []

Relevance: This compound and N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine both share the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure. The key distinction lies in the substituent at the N4 position. Compound 1 features a 1-(4-aminophenyl)-3-(3-methoxyphenyl)urea moiety, whereas the target compound has a simpler 4-(trifluoromethyl)phenyl group. []

Compound Description: Compound 33 is a potent multikinase inhibitor with primary targets being FLT3 and VEGFR2. [] Its efficacy against acute myeloid leukemia (AML) has been demonstrated in an MV4-11 xenograft mouse model, showing complete tumor regression at a dose of 10 mg/kg daily for 18 days without significant toxicity. [] Its mechanism of action involves the inhibition of FLT3 and VEGFR2, leading to the suppression of tumor growth. []

Relevance: This compound shares a pyrazolo[3,4-d]pyrimidine scaffold with N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine but differs in the substituent at the 4-position. Compound 33 has a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety attached to the core structure via an oxygen linker, while the target compound has a direct nitrogen linkage to a 4-(trifluoromethyl)phenyl group. []

Relevance: S29 and N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belong to the same 1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure family. They differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine core. While the target compound has a 4-(trifluoromethyl)phenyl group at the N4 position, S29 has a 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)- group. [, ]

Properties

CAS Number

1021219-52-2

Product Name

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C12H8F3N5

Molecular Weight

279.226

InChI

InChI=1S/C12H8F3N5/c13-12(14,15)7-1-3-8(4-2-7)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20)

InChI Key

SUZRTMGAMLZHFJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=NN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.